1-Cyanopiperidine-4-carboxamide
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Overview
Description
1-Cyanopiperidine-4-carboxamide is a chemical compound with the molecular formula C7H11N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-Cyanopiperidine-4-carboxamide can be achieved through several methods. One common approach involves the dehydration of piperidine-4-carboxamide (isonipecotamide) using thionyl chloride in the presence of formamide . This method is characterized by its efficiency and the high yield of the desired product. Industrial production methods often involve similar dehydration reactions, with variations in reagents and conditions to optimize yield and purity .
Chemical Reactions Analysis
1-Cyanopiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Cyanopiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Cyanopiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Cyanopiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: A precursor in the synthesis of this compound.
4-Cyanopiperidine: Another derivative with similar chemical properties but different applications.
N-Benzylpiperidine: Known for its activity against various viruses.
Biological Activity
1-Cyanopiperidine-4-carboxamide is a chemical compound with the molecular formula C7H11N3O, classified as a piperidine derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C7H11N3O |
Molecular Weight | 153.18 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C7H11N3O/c8-5-10-3-1-6(2-4-10)7(9)11/h6H,1-4H2,(H2,9,11) |
InChI Key | YIRDERZIWBWRTN-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCC1C(=O)N)C#N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is known to bind to specific enzymes and receptors, influencing critical biochemical pathways. Its mechanism of action may involve:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator for certain receptors, altering signal transduction processes.
Biological Activity and Research Findings
Research has highlighted several biological activities associated with this compound and its derivatives:
- Antitumor Activity : Studies have indicated that certain derivatives of piperidine compounds exhibit significant antitumor effects. For instance, modifications to the piperidine structure have led to compounds that inhibit the growth of human tumor xenografts in vivo, showcasing their potential as anticancer agents .
- Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit protein kinases such as PKB (Akt), which plays a critical role in cancer cell signaling pathways. Compounds derived from piperidine structures have shown selectivity for PKB over related kinases, suggesting a targeted therapeutic approach .
- Multitarget Effects : Some studies have explored the multitarget potential of piperidine derivatives, focusing on their ability to inhibit multiple kinases simultaneously (e.g., VEGFR-2, ERK-2, and Abl-1). This characteristic is advantageous in cancer therapy as it may overcome resistance mechanisms associated with single-target therapies .
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of piperidine derivatives against human liver cancer cell lines (HepG2), one compound demonstrated an IC50 value of 11.3 μM, indicating potent anti-proliferative activity. The study also highlighted significant apoptosis induction in treated cells .
Case Study 2: Kinase Selectivity
A series of experiments focused on the selectivity of modified piperidine compounds against PKB compared to PKA revealed that certain structural modifications could enhance selectivity significantly. For example, a derivative exhibited a 28-fold selectivity for PKB, suggesting promising avenues for drug development targeting specific signaling pathways in cancer .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-cyanopiperidine-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c8-5-10-3-1-6(2-4-10)7(9)11/h6H,1-4H2,(H2,9,11) |
InChI Key |
YIRDERZIWBWRTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C#N |
Origin of Product |
United States |
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